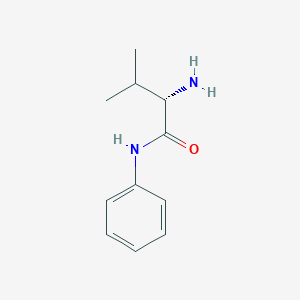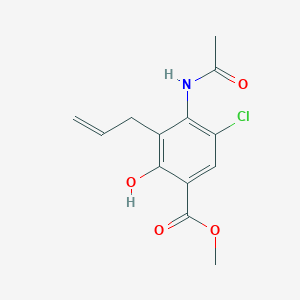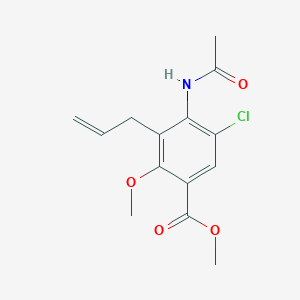amine CAS No. 129509-04-2](/img/structure/B3230219.png)
[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
Vue d'ensemble
Description
“2-(2-Aminoethoxy)ethylamine” is a chemical compound with the CAS Number: 129509-04-2 . It has a molecular weight of 146.23 and its IUPAC name is N-[2-(2-aminoethoxy)ethyl]-2-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Other physical and chemical properties such as boiling point, density, and storage temperature were not available in the sources I found .
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds like 2-(2-Aminoethoxy)ethylamine are significant in various industries, including textiles, agriculture, and chemicals. Advanced Oxidation Processes (AOPs) have been identified as effective for degrading such nitrogen-containing compounds. AOPs can mineralize these compounds, enhancing treatment schemes' efficacy. Research indicates that ozone and Fenton processes are notably reactive towards a range of amines, dyes, and pesticides. The degradation efficiency is influenced by several parameters, including pH, initial concentration, and treatment time. Hybrid methods combining different AOPs under optimized conditions have shown synergistic effects, suggesting that tailoring these methods for specific effluents could yield highly efficient degradation results (Bhat & Gogate, 2021).
Biomedical Applications through Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) have been synthesized and studied for their structures, syntheses, and potential applications. Due to the strong interaction between CO2 and basic amino functionalities, amine-functionalized MOFs are particularly significant for CO2 capture. Besides CO2 capture, these MOFs demonstrate promising applications in catalysis, indicating their versatility and utility in environmental and chemical engineering contexts. The synthesis methods vary, including in situ synthesis, post-modification, and physical impregnation, each contributing to the high CO2 sorption capacity at low pressures (Lin, Kong, & Chen, 2016).
Food Flavor and Safety
The breakdown pathways of branched chain aldehydes, formed from amino acids, are crucial for flavor in foods. These aldehydes are significant flavor compounds in various food products. The review by Smit, Engels, and Smit (2009) highlights the importance of understanding metabolic conversions and microbial compositions in the formation of these aldehydes. This knowledge is essential for controlling their formation to achieve desired flavor profiles in food products, suggesting a direct link between scientific research on amino compounds and food quality and safety (Smit, Engels, & Smit, 2009).
Environmental Impacts and Treatment
Chitosan, due to its primary amino groups, is explored for its potential in treating particulate and dissolved contaminants. It’s utilized for the chelation of metal ions and the complexation of anions, showcasing its versatility in environmental remediation. Studies have shown chitosan's efficacy in treating a variety of suspensions and solutions, indicating its potential for broad environmental applications, including water purification and the treatment of industrial effluents (Guibal et al., 2006).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known to be an organic synthesis intermediate and a pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical development , its mode of action would likely depend on the specific compounds it is used to synthesize.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical development , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.
Pharmacokinetics
As an intermediate in organic synthesis and pharmaceutical development , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific compounds it is used to synthesize.
Action Environment
As an intermediate in organic synthesis and pharmaceutical development , these properties would likely depend on the specific compounds it is used to synthesize.
Propriétés
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZWCMEYFKGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(chlorosulfonyl)methyl]-](/img/structure/B3230141.png)
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile](/img/structure/B3230142.png)
![tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B3230145.png)


![5-Azaspiro[2.4]heptan-7-amine, (7R)-](/img/structure/B3230167.png)







![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)